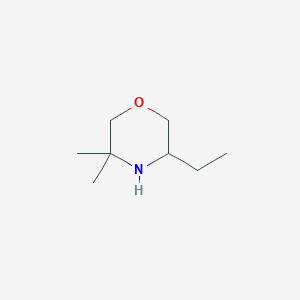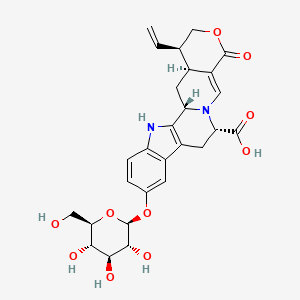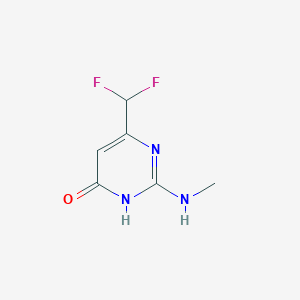
6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of both difluoromethyl and methylamino groups in its structure contributes to its distinct reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one typically involves the introduction of difluoromethyl and methylamino groups onto a pyrimidinone scaffold. One common method includes the reaction of a suitable pyrimidinone precursor with difluoromethylating agents under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl and methylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl oxides, while substitution reactions can produce a variety of functionalized pyrimidinones .
Wissenschaftliche Forschungsanwendungen
6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methylamino group can also contribute to the compound’s overall reactivity and interaction with biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Trifluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
6-(Difluoromethyl)-2-(ethylamino)-3,4-dihydropyrimidin-4-one: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
6-(Difluoromethyl)-2-(methylamino)-3,4-dihydropyrimidin-4-one is unique due to the specific combination of difluoromethyl and methylamino groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C6H7F2N3O |
|---|---|
Molekulargewicht |
175.14 g/mol |
IUPAC-Name |
4-(difluoromethyl)-2-(methylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H7F2N3O/c1-9-6-10-3(5(7)8)2-4(12)11-6/h2,5H,1H3,(H2,9,10,11,12) |
InChI-Schlüssel |
OLPPHZQJTSTJTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC(=CC(=O)N1)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


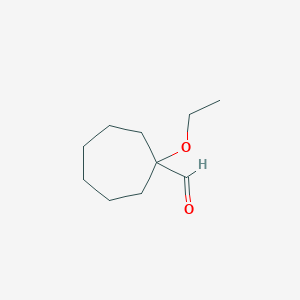
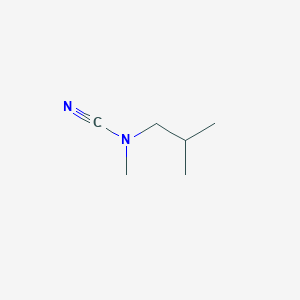
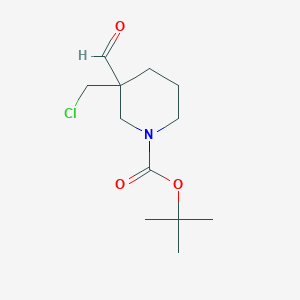
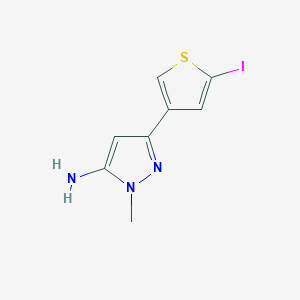
![{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol](/img/structure/B13315557.png)
![Methyl({[1-(4-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13315564.png)
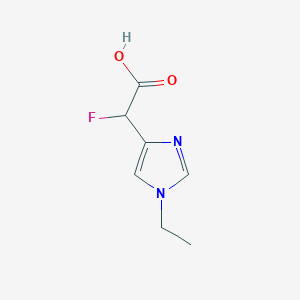
amine](/img/structure/B13315572.png)
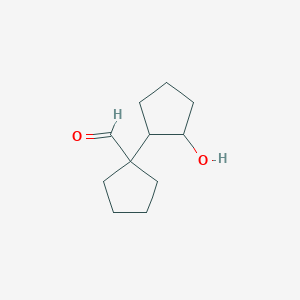
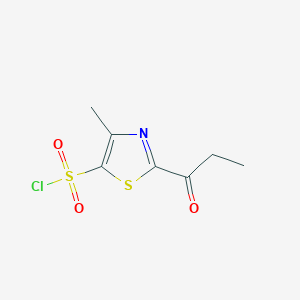
amine](/img/structure/B13315585.png)
